molecular formula C26H22BrN3O2S B2798443 (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-83-0

(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2798443
CAS RN: 892416-83-0
M. Wt: 520.45
InChI Key: TVXMSDNSFRLTKT-UHFFFAOYSA-N
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Description

4-Bromophenyl methyl sulfone is a chemical compound with the linear formula BrC6H4SO2CH3 . It has a molecular weight of 235.10 . This compound may be used to synthesize biaryl methyl sulfones .


Synthesis Analysis

4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) . It can also undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl methyl sulfone is represented by the linear formula BrC6H4SO2CH3 .


Chemical Reactions Analysis

4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

4-Bromophenyl methyl sulfone has a molecular weight of 235.10 . The melting point is 103-107 °C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Reactions and Transformations : Various studies focus on the chemical transformations and synthesis of complex molecules similar to the compound . For instance, Stoodley and Wilkins (1975) explored the reactions of related compounds with acetyl chloride, leading to the formation of diverse derivatives (Stoodley & Wilkins, 1975). Similarly, Clerici, Gelmi, and Pocar (1999) discussed the synthesis of masked cysteines, which are crucial in peptide chemistry (Clerici, Gelmi, & Pocar, 1999).

  • Crystallographic Studies : Dong and Huo (2009) conducted crystallographic studies on related compounds, providing insights into molecular conformation and interactions, which are essential for understanding the properties of complex molecules like the compound (Dong & Huo, 2009).

Potential Therapeutic Applications

  • Antitumor Activities : Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, which have shown promising antitumor activities. This highlights the potential of structurally complex molecules in cancer therapy (Stevens et al., 1984).

Safety and Hazards

The safety data sheet for 4-Bromophenyl methyl sulfone suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXMSDNSFRLTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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